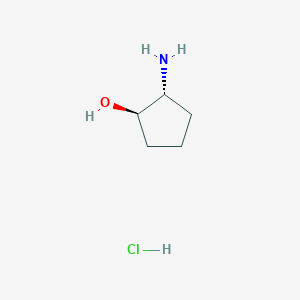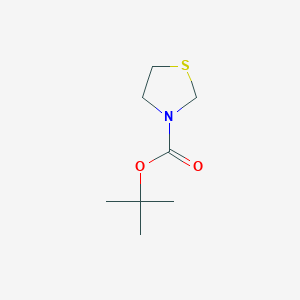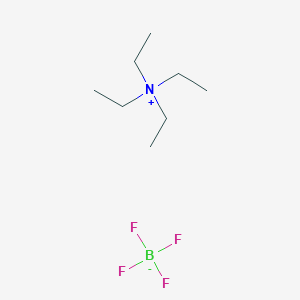
trans-2-Aminocyclopentanol hydrochloride
Overview
Description
Trans-2-Aminocyclopentanol hydrochloride is an aminocyclanol . Its d,l-cis and d,l-trans forms have been synthesized . The trans-form of the product can be produced in large (multigram) scale via carbamate addition protocol .
Synthesis Analysis
The synthesis of trans-2-Aminocyclopentanol hydrochloride involves two stages . In the first stage, (R,R)-2-N-benzyloxycarbonylaminocyclopentanol reacts with hydrogen and 5%-palladium/activated carbon in methanol at 50°C under 15001.5 Torr for 3 hours . In the second stage, the product from the first stage reacts with hydrogen chloride in methanol and water at pH=3 .Molecular Structure Analysis
The molecular formula of trans-2-Aminocyclopentanol hydrochloride is C5H11NO · HCl . Its molecular weight is 137.61 . The SMILES string representation of the molecule is Cl.N[C@H]1CCC[C@@H]1O .Chemical Reactions Analysis
The trans-2-Aminocyclopentanol hydrochloride can be produced in large (multigram) scale via carbamate addition protocol . The reaction involves the use of (R,R)-2-N-benzyloxycarbonylaminocyclopentanol .Physical And Chemical Properties Analysis
Trans-2-Aminocyclopentanol hydrochloride has a melting point of 191-196 °C (lit.) . It is a non-combustible solid .Scientific Research Applications
Synthesis of trans-Hydroxycyclopentyl Carboxamides
Trans-2-Aminocyclopentanol hydrochloride serves as an intermediate in the synthesis of trans-hydroxycyclopentyl carboxamides, which are valuable in various chemical synthesis processes .
Enantioselective Synthesis
The compound is used in a highly enantioselective addition of phenyl carbamate to meso-epoxides, facilitated by an oligomeric (salen)Co-OTf catalyst. This method is crucial for generating protected trans-1,2-amino alcohols in enantiopure form, which are important in the production of pharmaceuticals and other fine chemicals .
Proteomics Research
In proteomics research, trans-2-Aminocyclopentanol hydrochloride is utilized due to its specific molecular structure and properties. It can be used to study protein interactions and functions .
Gene Expression Analysis
The compound may also be involved in gene expression analysis and genotyping workflows within biopharmaceutical research, contributing to the understanding of genetic influences on diseases .
Chiral Resolution Agent
It has been reported that trans-2-Aminocyclopentanol can be used for the resolution of chiral compounds, which is a critical step in the production of enantiomerically pure substances for various applications, including pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of trans-2-Aminocyclopentanol hydrochloride is the cholinesterase enzyme . Cholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By targeting this enzyme, trans-2-Aminocyclopentanol hydrochloride can influence nerve signal transmission.
Mode of Action
Trans-2-Aminocyclopentanol hydrochloride interacts with its target, the cholinesterase enzyme, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. As a result, the transmission of nerve signals is enhanced.
Biochemical Pathways
The action of trans-2-Aminocyclopentanol hydrochloride primarily affects the cholinergic pathway. This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase, trans-2-Aminocyclopentanol hydrochloride disrupts the normal function of this pathway, leading to increased nerve signal transmission .
Result of Action
The inhibition of cholinesterase by trans-2-Aminocyclopentanol hydrochloride leads to an increase in acetylcholine concentration. This increase enhances the transmission of nerve signals, which can have various effects at the molecular and cellular levels, depending on the specific nerves involved .
properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclopentanol hydrochloride | |
CAS RN |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)










